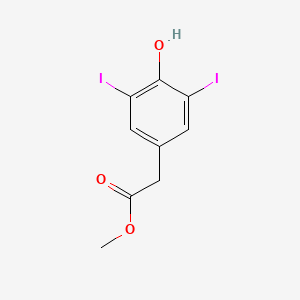
Methyl 2-(4-hydroxy-3,5-diiodophenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(4-hydroxy-3,5-diiodophenyl)acetate is an organic compound with the molecular formula C9H8I2O3 It is a derivative of phenol, characterized by the presence of two iodine atoms and a methyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-hydroxy-3,5-diiodophenyl)acetate typically involves the iodination of a phenolic precursor followed by esterification. One common method starts with the iodination of 4-hydroxyphenylacetic acid using iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate. The resulting 4-hydroxy-3,5-diiodophenylacetic acid is then esterified using methanol and a catalyst like sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
化学反応の分析
Types of Reactions
Methyl 2-(4-hydroxy-3,5-diiodophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: 2-(4-hydroxy-3,5-diiodophenyl)acetic acid.
Reduction: 2-(4-hydroxy-3,5-diiodophenyl)ethanol.
Substitution: 2-(4-azido-3,5-diiodophenyl)acetate.
科学的研究の応用
Methyl 2-(4-hydroxy-3,5-diiodophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of thyroid hormone analogs.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, especially those targeting thyroid-related conditions.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of Methyl 2-(4-hydroxy-3,5-diiodophenyl)acetate involves its interaction with biological molecules, particularly those related to thyroid function. The compound can mimic the structure of thyroid hormones, potentially binding to thyroid hormone receptors and influencing metabolic processes. The presence of iodine atoms is crucial for its activity, as iodine is a key component of natural thyroid hormones.
類似化合物との比較
Similar Compounds
Levothyroxine: A synthetic form of the thyroid hormone thyroxine, used to treat thyroid hormone deficiency.
Liothyronine: Another synthetic thyroid hormone, similar to levothyroxine but with a different iodine arrangement.
Uniqueness
Methyl 2-(4-hydroxy-3,5-diiodophenyl)acetate is unique due to its specific structure, which includes a methyl ester group and two iodine atoms. This structure allows it to serve as a versatile intermediate in organic synthesis and as a potential analog for thyroid hormones, offering distinct advantages in both research and industrial applications.
特性
IUPAC Name |
methyl 2-(4-hydroxy-3,5-diiodophenyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8I2O3/c1-14-8(12)4-5-2-6(10)9(13)7(11)3-5/h2-3,13H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUCFXRRJRGYCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C(=C1)I)O)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8I2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-1-Boc-2-Methyl-[1,4]diazepane](/img/structure/B569454.png)




![Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-acrylate](/img/structure/B569464.png)




